2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride
Overview
Description
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization . The reaction conditions often include the use of catalysts such as hydrochloric acid and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, methanol, ethanol, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: An aromatic heterocyclic compound with similar structural features but lacking the chloromethyl and thiazole groups.
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with similar chemical properties.
Uniqueness
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is unique due to its combined thiazole and benzothiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEIBLANELTHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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